3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrFNO. It is a derivative of phenylpropanolamine, featuring a bromine and fluorine substitution on the phenyl ring. This compound is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Amination: The resulting alcohol undergoes amination with ammonia or an amine source under catalytic conditions to introduce the amino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Results in the replacement of bromine or fluorine with other functional groups.
Scientific Research Applications
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds and engage in electrostatic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
- 3-Amino-1-(2-bromo-2-fluorophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-1-(2-bromo-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4-5,12H2 |
InChI Key |
BRLHUOPGHSTHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(CCN)O |
Origin of Product |
United States |
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